molecular formula C8H13ClN4O B1376678 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole CAS No. 1340063-57-1

5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1376678
CAS No.: 1340063-57-1
M. Wt: 216.67 g/mol
InChI Key: LKTZQCLOCOEGHC-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole (CAS: 1340063-57-1) features a tetrazole core substituted at the 1-position with an oxan-4-ylmethyl group (tetrahydropyranylmethyl) and a chloromethyl group at the 5-position. Its IUPAC name is 5-(chloromethyl)-1-(oxan-4-ylmethyl)tetrazole, with the molecular formula C₈H₁₃ClN₄O and a molecular weight of 216.67 g/mol .

Properties

IUPAC Name

5-(chloromethyl)-1-(oxan-4-ylmethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c9-5-8-10-11-12-13(8)6-7-1-3-14-4-2-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTZQCLOCOEGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole: undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the chloromethyl group, leading to the formation of alcohols or aldehydes.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Alcohols or aldehydes.

    Cycloaddition Products: Various fused ring systems.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Tetrazole derivatives, including 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole, have demonstrated considerable antimicrobial properties. Research indicates that tetrazole compounds can inhibit bacterial growth effectively. For instance, certain tetrazole derivatives have been synthesized and screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing promising antibacterial activity .

Anticancer Potential
The compound's structural features allow it to interact with biological targets involved in cancer progression. Studies have shown that tetrazole derivatives can exhibit cytotoxic effects against different cancer cell lines. For example, specific derivatives were tested against leukemia cell lines and exhibited significant anticancer activity with low IC50 values . The mechanism of action often involves the induction of apoptosis in cancer cells.

Analgesic and Anti-inflammatory Effects
Research has also highlighted the potential analgesic and anti-inflammatory properties of tetrazole derivatives. Compounds derived from tetrazoles have been evaluated for their ability to alleviate pain and reduce inflammation in various experimental models, demonstrating efficacy comparable to standard analgesics like ibuprofen .

Materials Science Applications

Explosives and Energetic Materials
Tetrazoles are known for their high nitrogen content and stability under certain conditions, making them suitable for use in explosives. The compound's structure allows for the formation of energetic materials that can be utilized in military applications or as propellants . The synthesis of novel tetrazole-based materials has been explored for developing more efficient and safer explosives.

Polymer Chemistry
In polymer science, tetrazole compounds can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The introduction of functional groups from tetrazoles can lead to polymers with tailored functionalities for specific applications in coatings or adhesives .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer PotentialSignificant cytotoxic effects on leukemia cell lines
Analgesic EffectsComparable efficacy to ibuprofen in pain relief
ExplosivesHigh nitrogen content suitable for energetic materials
Polymer ChemistryEnhances thermal stability and mechanical properties in polymers

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole depends on its specific application:

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

    In Catalysis: The tetrazole ring can coordinate with metal centers, stabilizing the catalytic complex and facilitating the catalytic cycle.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural and Functional Group Variations

a) 1-Substituted Tetrazoles with Aromatic Groups
  • Example : 5-(Chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole (CAS: 890095-46-2)
    • Molecular Formula : C₉H₆ClF₃N₄
    • Key Differences : The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the oxan-4-ylmethyl group. This compound exhibits higher lipophilicity (logP ~2.8) .
    • Applications : Used in agrochemicals due to its resistance to hydrolysis .
b) 1-Substituted Tetrazoles with Aliphatic Groups
  • Example : 5-{[(4-Chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyltetrazole (CAS: 1427579-92-7)
    • Molecular Formula : C₁₅H₁₃ClN₄O
    • Key Differences : The bulky naphthyloxy group reduces solubility in polar solvents but improves thermal stability (mp >200°C). The cyclopropyl group at N1 enhances steric hindrance, limiting ring-opening reactions .
c) 5-Substituted Tetrazoles with Heteroatoms
  • Example : 5-((2-((4-Chlorobenzyl)oxy)ethyl)thio)-1H-tetrazole
    • Molecular Formula : C₁₀H₁₁ClN₄OS
    • Key Differences : The thioether linkage increases susceptibility to oxidation, unlike the stable chloromethyl group. IR spectra show a distinct C=S stretch at 1243 cm⁻¹ .
    • Applications : Explored in metal coordination chemistry due to sulfur’s chelating ability .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) logP Key Spectral Data (IR/NMR)
Target Compound Not Reported 10.2 (DMSO) 1.5 δ 3.35–3.55 (m, OCH₂), δ 4.75 (s, CH₂Cl)
1-(2-Methyl-3-chlorophenyl)tetrazole 95–96 2.1 (H₂O) 2.1 δ 7.45–7.89 (Ar-H), ν 1596 cm⁻¹ (C=N)
5-(4-Fluorophenyl)tetrazole 210–211 0.5 (H₂O) 1.8 δ 8.07–8.11 (Ar-H), ν 842 cm⁻¹ (C-F)
1-Cyclopropyl-5-naphthyloxymethyl >200 0.1 (H₂O) 3.2 δ 6.8–8.2 (naphthyl-H), ν 702 cm⁻¹ (C-Cl)

Biological Activity

5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole is a synthetic compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H13ClN4O
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 1340063-57-1

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the chloromethyl and oxan-4-ylmethyl groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant anticancer properties. A study conducted by the National Cancer Institute evaluated various tetrazole derivatives against a panel of human tumor cell lines. The findings highlighted that certain derivatives showed selective cytotoxicity towards ovarian cancer cell lines, specifically SK-OV-3 cells .

CompoundCell LineGrowth Inhibition (%)
5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-tetrazoleSK-OV-334.94

This selective inhibition suggests that the compound may interfere with specific cellular pathways involved in tumor growth.

Antimicrobial Activity

Tetrazoles are also recognized for their antimicrobial properties. A review of various tetrazole derivatives revealed that they possess antibacterial and antifungal activities. The mechanism is believed to involve interference with nucleic acid synthesis or disruption of cellular membranes .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The chloromethyl group acts as an electrophile, which can react with thiols or amines in proteins, potentially leading to enzyme inhibition or altered protein function.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved through the reaction of hydrazoic acid derivatives with appropriate carbonyl compounds.
  • Chloromethylation : The introduction of the chloromethyl group can be performed using chloromethyl methyl ether in the presence of a Lewis acid.
  • Alkylation : The oxan-4-ylmethyl group is attached via an alkylation reaction under basic conditions.

These synthetic routes highlight the versatility and potential for modification of tetrazole derivatives for enhanced biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of tetrazole derivatives:

  • Anticancer Studies : A comprehensive evaluation at the National Cancer Institute demonstrated that specific modifications to the tetrazole structure enhance anticancer efficacy against various cell lines .
  • Antimicrobial Efficacy : Research has shown that certain tetrazoles exhibit potent antimicrobial activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases .

Q & A

Basic: What synthetic strategies are effective for preparing 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-tetrazole, and how do reaction parameters influence yield?

Answer:
A common approach involves alkylation of the tetrazole ring using chloromethylating agents under basic conditions. For example, in analogous syntheses, KOH in DMSO facilitates nucleophilic substitution, with reaction temperature (e.g., 40°C) and time (1.5 hours) critical for yield optimization . Solvent systems like ethyl acetate-hexane (1:9) are effective for purification via column chromatography, yielding ~74% in similar tetrazole derivatives . Monitoring reaction progress via TLC and adjusting stoichiometry of alkylating agents can mitigate side reactions.

Advanced: How can regioselectivity challenges during alkylation of the tetrazole ring be addressed to minimize isomer formation?

Answer:
Regioselectivity is influenced by steric and electronic factors. Computational reaction path searches (e.g., quantum chemical calculations) predict favorable transition states, guiding solvent and temperature selection. For instance, polar aprotic solvents like DMSO enhance nucleophilicity at the N1 position, while steric hindrance from the oxan-4-ylmethyl group may direct substitution to the 5-position. Experimental validation using NMR to identify isomer ratios (e.g., 1:1.2 in related compounds) is crucial .

Basic: What spectroscopic methods are recommended for structural confirmation of this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, tetrazole ring vibrations at ~1625 cm⁻¹) .
  • ¹H/¹³C NMR : Proton environments (e.g., chloromethyl -CH2Cl at δ ~4.5 ppm, oxan-4-ylmethyl protons at δ ~3.2–3.8 ppm) and carbon shifts confirm substitution patterns .
  • X-ray Crystallography : Resolves crystal packing and bond lengths (mean C-C bond: 0.003 Å, R factor: 0.050) .

Advanced: How does the oxan-4-ylmethyl substituent affect the tetrazole ring's electronic properties, and what analytical methods quantify these effects?

Answer:
The electron-donating oxan-4-ylmethyl group increases electron density at the tetrazole ring, altering reactivity in electrophilic substitutions. DFT calculations map electrostatic potential surfaces to visualize charge distribution. NMR chemical shift perturbations (e.g., deshielding of adjacent protons) and X-ray-derived bond angles provide experimental validation .

Basic: What stability considerations are critical for storing this compound, and how can degradation be monitored?

Answer:
Moisture and light accelerate degradation of chloromethyl groups. Store under inert atmosphere (N2/Ar) at –20°C. Regular HPLC analysis tracks purity loss, while IR detects hydrolyzed products (e.g., –OH formation at ~3413 cm⁻¹) .

Advanced: How can computational and experimental data discrepancies in NMR predictions be resolved?

Answer:
Discrepancies arise from solvent effects or conformational flexibility. Perform NMR simulations (e.g., using COSMO-RS for solvent correction) and compare with experimental data in deuterated solvents. Adjust computational parameters (e.g., hybrid functionals in DFT) to better match observed shifts .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:
Column chromatography with ethyl acetate-hexane (1:9) achieves baseline separation of tetrazole derivatives. For polar by-products, gradient elution (e.g., 5–20% MeOH in DCM) improves resolution. Confirm purity via HPLC (C18 column, acetonitrile-water mobile phase) .

Advanced: What strategies improve yield in multi-step syntheses involving tetrazole intermediates?

Answer:

  • Stepwise Monitoring : Use TLC or in-situ IR to identify incomplete reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of –NH groups) during alkylation .
  • Flow Chemistry : Enhances mixing and heat transfer for exothermic steps, reducing side reactions .

Basic: What biological activities of tetrazole derivatives inform pharmacological studies of this compound?

Answer:
Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability. Known applications include carbonic anhydrase inhibition (IC50 < 1 μM for related compounds) and COX-2 modulation . Screen for similar targets using enzyme assays (e.g., fluorescence-based inhibition tests).

Advanced: How can quantum mechanical calculations predict reactivity in nucleophilic substitutions involving the chloromethyl group?

Answer:
Transition state modeling (e.g., NEB method) identifies energy barriers for SN2 mechanisms. Solvent effects are incorporated via PCM models. Experimental validation via kinetic studies (e.g., varying nucleophile concentration) corroborates computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole

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